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molecular formula C13H9FOS B8457310 2-(4-Fluorophenylthio)benzaldehyde

2-(4-Fluorophenylthio)benzaldehyde

Cat. No. B8457310
M. Wt: 232.27 g/mol
InChI Key: BIHUZDQZJYDCKQ-UHFFFAOYSA-N
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Patent
US07999119B2

Procedure details

To a suspension of 4-fluorophenylthiol (0.86 ml, 8.06 mmol) and K2CO3 (2.50 g, 18.12 mmol) in DMSO (5 ml) was added 2-fluorobenzaldehyde (1.00 g, 8.06 mmol) under N2 and the mixture heated at 100° C. for 3 hours. The reaction was cooled to room temperature and water (20 ml) added. This mixture was extracted with ethyl acetate, the combined organic extracts were washed with saturated brine, dried over MgSO4 and concentrated in vacuo to give a yellow solid (1.20 g, 5.17 mmol, 64%) δH (300 MHz, d6-DMSO) 10.23 (1H, s, CHO), 7.98 (1H, dd, J 7.3 and 1.7 Hz, Ar), 7.63-7.49 (3H, m, Ar), 7.45-7.32 (3H, m, Ar) and 6.88 (1H, d, J 7.7 Hz, Ar).
[Compound]
Name
4-fluorophenylthiol
Quantity
0.86 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Yield
64%

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])([O-])=O.[K+].[K+].[F:7][C:8]1[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=1C=O.O.C[S:18]([CH3:20])=O>>[F:7][C:8]1[CH:9]=[CH:12][C:13]([S:18][C:20]2[CH:14]=[CH:15][CH:8]=[CH:9][C:12]=2[CH:1]=[O:4])=[CH:14][CH:15]=1 |f:0.1.2|

Inputs

Step One
Name
4-fluorophenylthiol
Quantity
0.86 mL
Type
reactant
Smiles
Name
Quantity
2.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
5 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(C=O)C=CC=C1
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
This mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the combined organic extracts were washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)SC1=C(C=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.17 mmol
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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